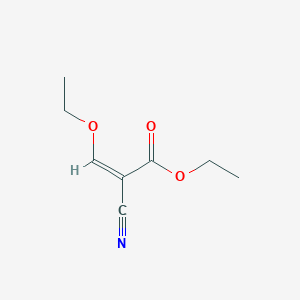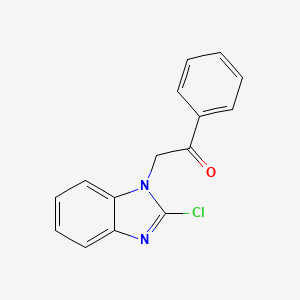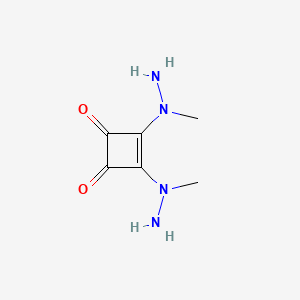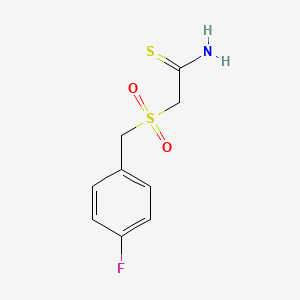
Indophenol sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indophenol sodium salt typically involves the reaction of 4-hydroxyaniline with 2,5-cyclohexadien-1-one under basic conditions. The reaction is carried out in the presence of sodium hydroxide, which facilitates the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Indophenol sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Indophenol sodium salt has several scientific research applications:
Chemistry: Used as a redox indicator in titrations and other analytical methods.
Biology: Employed in assays to measure the activity of certain enzymes.
Medicine: Investigated for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of Indophenol sodium salt involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful as a redox indicator. It interacts with molecular targets such as enzymes and other redox-active molecules, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadien-1-one, 4-hydroxy-4-methyl-: Similar in structure but with a methyl group instead of the imino group.
2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-hydroxyphenyl)imino]-, sodium salt: Contains additional chlorine atoms, which alter its chemical properties.
Uniqueness
Indophenol sodium salt is unique due to its specific redox properties and its ability to act as a versatile redox indicator in various chemical and biochemical applications .
Properties
CAS No. |
5418-32-6 |
|---|---|
Molecular Formula |
C12H9NNaO2 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
sodium;4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |
InChI |
InChI=1S/C12H9NO2.Na/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,14H; |
InChI Key |
WTZCXYVEZGIBMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)[O-].[Na+] |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O.[Na] |
| 5418-32-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)











